molecular formula C24H23Br2N3O2 B304180 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

カタログ番号 B304180
分子量: 545.3 g/mol
InChIキー: DKCRBDOWUHAKJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, specifically the BRD4 protein. The BRD4 protein plays a critical role in regulating gene expression, and its overexpression has been linked to various diseases, including cancer and inflammatory disorders.

科学的研究の応用

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of oncogenes and upregulating the expression of tumor suppressor genes. In inflammatory disorders, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In viral infections, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to inhibit viral replication by interfering with the interaction between the virus and the host cell.

作用機序

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors work by binding to the bromodomain of the 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which is responsible for recognizing and binding to acetylated lysine residues on histones. The binding of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors to the bromodomain disrupts the interaction between 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and acetylated histones, leading to the downregulation of gene expression. This mechanism of action has been shown to be effective in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and inhibiting viral replication.
Biochemical and Physiological Effects
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to have several biochemical and physiological effects, including the downregulation of oncogenes, upregulation of tumor suppressor genes, reduction in the production of pro-inflammatory cytokines and chemokines, and inhibition of viral replication. These effects are mediated by the inhibition of the 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which plays a critical role in regulating gene expression.

実験室実験の利点と制限

One of the main advantages of using 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors in lab experiments is their specificity for the 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which allows for the selective inhibition of gene expression. This specificity also allows for the exploration of the structure-activity relationship of the compound, which can lead to the development of more potent and selective inhibitors. One of the limitations of using 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors in lab experiments is their potential toxicity, which can limit their use in vivo.

将来の方向性

The future directions for 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors include the development of more potent and selective inhibitors, the exploration of their therapeutic potential in other diseases, and the optimization of their pharmacokinetic properties. The development of more potent and selective inhibitors will allow for the exploration of the full therapeutic potential of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors, while the optimization of their pharmacokinetic properties will improve their efficacy and reduce their potential toxicity. Additionally, the exploration of their therapeutic potential in other diseases, such as neurological disorders, will expand the scope of their applications.

合成法

The synthesis of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors involves several steps, including the preparation of starting materials, reaction conditions, and purification. The most commonly used method for synthesizing 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors is the convergent approach, which involves the coupling of two or more fragments to form the final product. The convergent approach allows for the synthesis of a wide range of analogs and derivatives, which can be used to explore the structure-activity relationship of the compound.

特性

製品名

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C24H23Br2N3O2

分子量

545.3 g/mol

IUPAC名

4-(4-bromophenyl)-N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C24H23Br2N3O2/c1-13-20(23(31)29-19-9-8-16(26)12-27-19)21(14-4-6-15(25)7-5-14)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31)

InChIキー

DKCRBDOWUHAKJR-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br

正規SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。